7-bromo-4aH-quinazolin-4-one
Description
7-Bromo-4aH-quinazolin-4-one is a brominated quinazolinone derivative characterized by a bicyclic heterocyclic framework. The compound features a quinazolin-4-one core with a bromine substituent at position 7 and a partially saturated ring system (indicated by "4aH") .
Quinazolin-4-ones are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors . Substitutions at position 7, particularly with bromine, are hypothesized to enhance bioactivity by influencing electronic properties and steric interactions .
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
7-bromo-4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4,6H |
InChI Key |
FLGPFBOKJURNNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=NC(=O)C21)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4aH-quinazolin-4-one typically involves the condensation of anthranilic acid with orthoesters and ammonium acetate. One common method is the Niementowski reaction, where anthranilic acid reacts with formamide at elevated temperatures to form the quinazolinone core . The bromination at the 7th position can be achieved using bromine or N-bromosuccinimide under controlled conditions .
Industrial Production Methods: Industrial production of 7-bromo-4aH-quinazolin-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 7-bromo-4aH-quinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinazolinone core can be oxidized or reduced to form different derivatives, which can further enhance its biological activity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 7-substituted quinazolinone derivatives with different functional groups.
Scientific Research Applications
Chemistry: 7-bromo-4aH-quinazolin-4-one is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in various biological applications, including:
Antimicrobial Activity: It exhibits antimicrobial properties against a range of bacterial and fungal strains.
Anticancer Activity: Studies have shown that derivatives of 7-bromo-4aH-quinazolin-4-one can inhibit the growth of cancer cells.
Anti-inflammatory Activity: It has been investigated for its potential to reduce inflammation in various models.
Industry: In the industrial sector, 7-bromo-4aH-quinazolin-4-one is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 7-bromo-4aH-quinazolin-4-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors involved in disease pathways . The bromine atom at the 7th position can enhance its binding affinity to these targets, leading to increased biological activity . The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Quinazolin-4-one derivatives exhibit diverse pharmacological profiles depending on substituent type and position. Below is a detailed comparison of 7-bromo-4aH-quinazolin-4-one with structurally related analogs:
Structural and Substituent Analysis
Key Observations :
- Bromine Position: Bromine at C7 (as in the target compound) vs.
- Additional Substituents : Methyl or phenyl groups at C2/C7 modulate lipophilicity and binding interactions. For example, 7-bromo-2-methylquinazolin-4(3H)-one has a similarity score of 0.78 to the target compound, suggesting shared pharmacophoric features .
Pharmacological Activities
Key Findings :
- Antimicrobial/Anti-inflammatory : 6-Bromo derivatives (e.g., 6-bromo-2-methyl-3-phenyl) show potent activity, attributed to bromine’s electron-withdrawing effects enhancing interactions with microbial enzymes .
- Tricyclic Derivatives: 7-Bromo-4aH-quinazolin-4-one analogs with fused rings (e.g., triazoloquinazolinones) exhibit H1-antihistaminic activity, though direct data for the target compound is lacking .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Water Solubility |
|---|---|---|---|
| 7-Bromo-4aH-quinazolin-4-one | ~225.04 | - | - |
| 6-Bromo-7-methyl-3H-quinazolin-4-one | 239.07 | 1.72 | Low (predicted) |
| 7-Bromo-2-phenyl-1H-quinazolin-4-one | 301.14 | - | - |
Key Notes:
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